![molecular formula C18H21N3O4 B4134916 N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide](/img/structure/B4134916.png)
N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide
Vue d'ensemble
Description
N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide, also known as EML 105, is a small molecule inhibitor of the enzyme known as Polo-like kinase 1 (PLK1). PLK1 is a key regulator of the cell cycle and is overexpressed in many types of cancer, making it a promising target for cancer therapy. In
Mécanisme D'action
N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 inhibits PLK1 by binding to its ATP-binding pocket, preventing the phosphorylation of downstream targets involved in cell cycle progression and DNA damage response. This leads to cell cycle arrest and apoptosis in cancer cells. N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has also been shown to inhibit the migration and invasion of cancer cells, suggesting additional anti-tumor mechanisms.
Biochemical and Physiological Effects:
N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical models. N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has also been shown to cross the blood-brain barrier, making it a potential therapy for brain tumors. In addition, N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has been shown to induce a DNA damage response in cancer cells, leading to increased sensitivity to DNA-damaging agents such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has several advantages for use in scientific research. It is a highly specific inhibitor of PLK1, with minimal off-target effects. It has also been optimized for high yield and purity, making it suitable for use in cell-based assays and animal models. However, N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain types of cancer. In addition, it may not be suitable for use in clinical trials due to its potential toxicity and lack of selectivity for cancer cells.
Orientations Futures
There are several future directions for research on N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105. One direction is to investigate the potential of N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 in combination with other cancer therapies, such as immunotherapy or targeted therapy. Another direction is to explore the use of N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 in combination with biomarkers to identify patients who are most likely to benefit from treatment. Finally, further research is needed to optimize the pharmacokinetic properties of N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 for use in clinical trials.
Applications De Recherche Scientifique
N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has been extensively studied for its potential as a cancer therapy. PLK1 is overexpressed in many types of cancer, including breast, lung, and prostate cancer, and is associated with poor prognosis and drug resistance. Inhibition of PLK1 with N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition in preclinical models. N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatment regimens.
Propriétés
IUPAC Name |
N-ethyl-4-(2-methoxyethylamino)-3-nitro-N-phenylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-3-20(15-7-5-4-6-8-15)18(22)14-9-10-16(19-11-12-25-2)17(13-14)21(23)24/h4-10,13,19H,3,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAVDNWUUBPBGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)NCCOC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.